molecular formula C44H36N2 B12111741 13-[(1R,2R)-2-(1,3-Dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene

13-[(1R,2R)-2-(1,3-Dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene

Cat. No.: B12111741
M. Wt: 592.8 g/mol
InChI Key: GNAIMAUVPIHHDM-UHFFFAOYSA-N
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Description

“13-[(1R,2R)-2-(1,3-Dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene” is a complex organic compound that features a unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the dihydroisoindole moiety, the diphenylethyl group, and the azapentacyclic core. Key steps may include:

    Formation of the Dihydroisoindole Moiety: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Diphenylethyl Group: This step may involve a Friedel-Crafts alkylation or a similar reaction to attach the diphenylethyl group to the dihydroisoindole.

    Construction of the Azapentacyclic Core: This complex step likely involves multiple cyclization and ring-closing reactions under specific conditions.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dihydroisoindole moiety.

    Reduction: Reduction reactions could be used to modify the pentacyclic core or other functional groups.

    Substitution: Various substitution reactions can be employed to introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated compound.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.

Industry

    Materials Science: Possible use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific applications. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    13-[(1R,2R)-2-(1,3-Dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene: Similar in structure but with different functional groups.

    Other Pentacyclic Compounds: Compounds with similar pentacyclic cores but different substituents.

Uniqueness

This compound is unique due to its specific combination of a dihydroisoindole moiety, a diphenylethyl group, and an azapentacyclic core, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

13-[2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H36N2/c1-3-15-33(16-4-1)43(45-27-35-19-7-8-20-36(35)28-45)44(34-17-5-2-6-18-34)46-29-37-25-23-31-13-9-11-21-39(31)41(37)42-38(30-46)26-24-32-14-10-12-22-40(32)42/h1-26,43-44H,27-30H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAIMAUVPIHHDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3C=C2)C4=C(CN1C(C5=CC=CC=C5)C(C6=CC=CC=C6)N7CC8=CC=CC=C8C7)C=CC9=CC=CC=C94
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H36N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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